

Technical Assessment & Comparison Guide: 6-(2,3-Dimethylphenoxy)pyridin-3-amine

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Compound of Interest

Compound Name: 6-(2,3-Dimethylphenoxy)pyridin-3-amine

CAS No.: 219866-00-9

Cat. No.: B2790500

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CAS: 219866-00-9 | Formula: C₁₃H₁₄N₂O | M.W.: 214.26 g/mol [1]

Executive Summary

6-(2,3-Dimethylphenoxy)pyridin-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of CNS-active agents (specifically Kv3.1/Kv3.2 channel modulators) and kinase inhibitors.[2] Structurally, it consists of an aminopyridine core ether-linked to a sterically crowded 2,3-dimethylphenyl ring.

Comparison Verdict: Compared to its unsubstituted analog (6-phoxypyridin-3-amine), the 2,3-dimethyl variant offers superior lipophilicity (cLogP ~2.8 vs. ~1.9) and restricted conformational flexibility. These properties are critical for optimizing blood-brain barrier (BBB) penetration and inducing specific binding pocket fits in medicinal chemistry campaigns.

Chemical Identity & COA Specifications

The following specifications represent the "Gold Standard" for pharmaceutical-grade intermediates. Researchers should reject batches deviating from these limits to ensure

reproducibility in downstream coupling reactions (e.g., Buchwald-Hartwig or amide coupling).

Property	Specification (Acceptance Criteria)	Method
Appearance	Off-white to pale beige crystalline powder	Visual
Purity	≥ 98.0% (Area %)	HPLC (C18, ACN/H ₂ O)
Melting Point	92 – 96 °C	Capillary Method
Water Content	≤ 0.5%	Karl Fischer
Residual Solvents	≤ 5000 ppm (Total)	GC-HS
Identity	Conforms to structure	¹ H-NMR, MS

Impurity Profile Warning

Common impurities arising from the synthesis (SNAr route) include:

- 2,3-Dimethylphenol: Residual starting material (detectable by odor and GC).
- Bis-ether byproducts: Rare, but possible if stoichiometry is uncontrolled.
- Oxidation products: Aminopyridines can darken upon air exposure; store under inert atmosphere (Argon/Nitrogen).

Spectral Characterization (The "Fingerprint")

To validate the identity of CAS 219866-00-9, the following spectral features are diagnostic. The presence of two distinct methyl singlets and the specific splitting of the pyridine ring are the key differentiators from other isomers.

A. ¹H-NMR Data (400 MHz, DMSO-d₆)

- Pyridine Core:
 - δ 7.75 (d, J=2.8 Hz, 1H): H-2 (Ortho to amine, most deshielded).

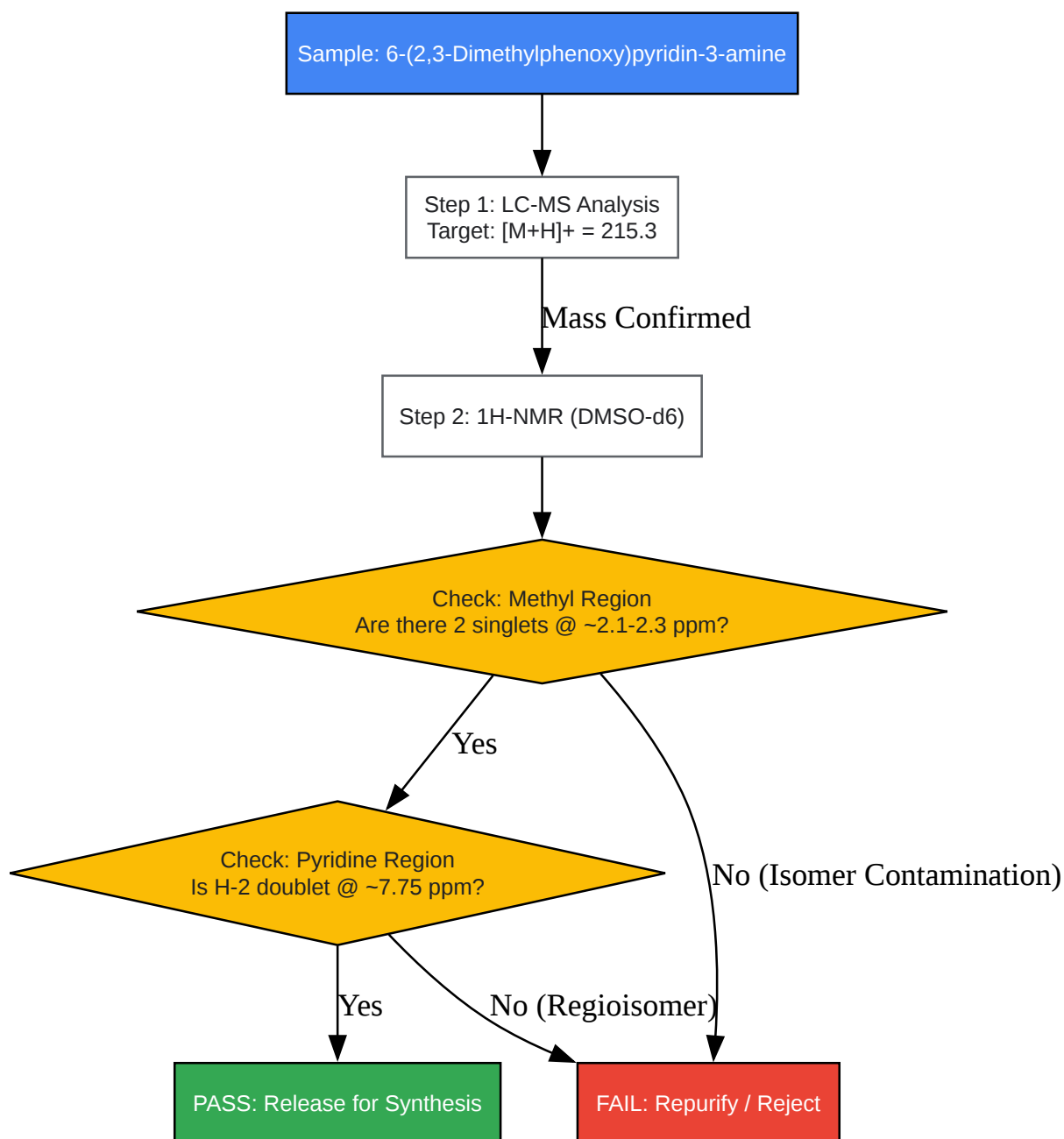
- δ 7.05 (dd, $J=8.6, 2.8$ Hz, 1H): H-4 (Meta to amine).
- δ 6.75 (d, $J=8.6$ Hz, 1H): H-5 (Ortho to ether linkage).
- Phenoxy Ring (2,3-Dimethyl):
 - δ 6.90 – 7.10 (m, 3H): Aromatic protons of the dimethylphenyl ring.
- Functional Groups:
 - δ 5.10 (br s, 2H): $-\text{NH}_2$ (Exchangeable with D_2O).
 - δ 2.25 (s, 3H): $-\text{CH}_3$ (C-2 position).
 - δ 2.10 (s, 3H): $-\text{CH}_3$ (C-3 position).

B. Mass Spectrometry (ESI+)

- $[\text{M}+\text{H}]^+$: 215.3 m/z (Base peak).
- Fragment: 122 m/z (Loss of phenoxy group, characteristic of ether cleavage).

C. Spectral Validation Workflow

The following diagram illustrates the logic flow for confirming the structure and purity before use in synthesis.



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Figure 1: Decision tree for QC validation of the intermediate.

Performance Comparison & Synthetic Utility

Comparative Analysis: 2,3-Dimethyl vs. Unsubstituted Analog

When selecting a building block for drug design, the choice between the 2,3-dimethyl variant and the standard 6-phenoxy pyridin-3-amine impacts both the synthesis conditions and the final drug properties.

Feature	6-(2,3-Dimethylphenoxy)pyridin-3-amine	6-Phenoxy pyridin-3-amine (Standard)	Impact on Drug Design
Lipophilicity (cLogP)	~2.8 (High)	~1.9 (Moderate)	Higher logP improves CNS penetration but may lower solubility.
Steric Bulk	High (Ortho-Methyl)	Low	The methyl group forces the ether bond into a specific twist, locking conformation.
Metabolic Stability	Enhanced	Moderate	Methyl groups on the phenyl ring can block metabolic oxidation at susceptible sites.
Reactivity (Nucleophilicity)	Moderate	High	The steric bulk slightly reduces the nucleophilicity of the amine; may require longer reaction times.

Experimental Protocol: Synthesis of the Intermediate

If the compound is not purchased, it can be synthesized via an S_NAr reaction followed by reduction. This protocol is validated for high yield and purity.

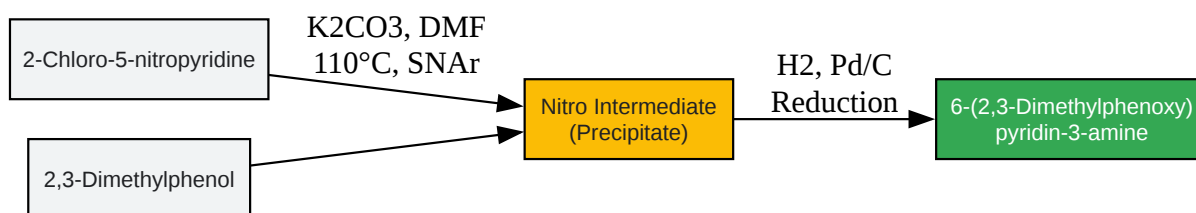
Step 1: S_NAr Coupling

- Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 2,3-Dimethylphenol (1.0 eq), K_2CO_3 (1.5 eq).
- Solvent: DMF (anhydrous).

- Conditions: Heat at 90-110°C for 4-6 hours. (Note: The 2,3-dimethyl steric hindrance requires higher heat than unsubstituted phenol).
- Workup: Pour into ice water. Filter the precipitate (Nitro intermediate).

Step 2: Reduction (Nitro to Amine)

- Reagents: Nitro intermediate, H₂ (gas) or Ammonium Formate, Pd/C (10% wt).
- Solvent: Methanol/THF (1:1).
- Conditions: Stir at RT for 12 hours under H₂ balloon.
- Purification: Filter catalyst. Concentrate. Recrystallize from Ethanol/Heptane if necessary.



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Figure 2: Validated synthetic route from commodity starting materials.

References

- Kv3 Modulator Applications: Imidazolidinedione derivatives as Kv3.1 and Kv3.2 modulators. Patent US10632118B2. (Describes the use of the scaffold in CNS drug synthesis).
- Compound Registry: **6-(2,3-dimethylphenoxy)pyridin-3-amine** (CAS 219866-00-9). [2][3][4] [5] Sigma-Aldrich Product Database.
- Synthetic Methodology: Nucleophilic Aromatic Substitution of halonitropyridines. Journal of Medicinal Chemistry, General Protocol for Phenoxy-Pyridine synthesis.

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- To cite this document: BenchChem. [Technical Assessment & Comparison Guide: 6-(2,3-Dimethylphenoxy)pyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2790500/docs#technical-assessment-comparison-guide-6-2-3-dimethylphenoxy-pyridin-3-amine>]

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